Furamethrin

Vue d'ensemble

Description

Furamethrin is a synthetic pyrethroid insecticide known for its high efficacy and low toxicity to mammals. It was developed in the 1960s and has since been used extensively in various applications, particularly in household insecticides and agricultural pest control .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Furamethrin is synthesized through the reaction of 5-propargyl-2-furylmethyl alcohol with chrysanthemic acid. The reaction typically involves the use of a base such as potassium hydroxide to facilitate the formation of the ester bond. The reaction conditions include maintaining a temperature of around 60-70°C and using solvents like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. The raw materials are mixed in reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Furamethrin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products

Oxidation: Various carboxylic acids and ketones.

Reduction: Alcohol derivatives of this compound.

Substitution: Substituted esters and ethers.

Applications De Recherche Scientifique

Furamethrin has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of esterification and pyrethroid chemistry.

Biology: Studied for its effects on insect physiology and resistance mechanisms.

Medicine: Investigated for potential use in treating parasitic infections.

Industry: Widely used in the formulation of insecticides for agricultural and household use.

Mécanisme D'action

Furamethrin acts on the nervous system of insects by disrupting the sodium channel current in nerve cells. This disruption leads to delayed repolarization and paralysis of the pests. The molecular targets include the sodium channels in the nerve cell membranes, which are crucial for the transmission of nerve impulses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Permethrin: Another pyrethroid insecticide with similar uses but different chemical structure.

Cypermethrin: Known for its high potency and longer residual activity.

Deltamethrin: Highly effective against a broad range of pests and has a different stereochemistry.

Uniqueness

Furamethrin is unique due to its high volatility and low toxicity to mammals, making it suitable for use in electric vaporizing insecticides. Its furan ring structure also distinguishes it from other pyrethroids, contributing to its specific chemical properties and applications .

Activité Biologique

Furamethrin is a synthetic pyrethroid insecticide, part of a class of chemicals designed to mimic the insecticidal properties of natural pyrethrins while improving stability and efficacy. Understanding its biological activity is crucial for assessing its environmental impact, efficacy as an insecticide, and potential health risks to humans and non-target organisms.

This compound, like other pyrethroids, is characterized by its ability to disrupt the nervous system of insects. It acts primarily by interfering with sodium channels in neuronal membranes, leading to prolonged depolarization and hyperexcitation of nerve cells. This mechanism is similar to that of natural pyrethrins but is enhanced in synthetic variants like this compound.

Metabolism and Toxicity

This compound undergoes metabolic processes that can vary significantly across species. Studies indicate that it is predominantly metabolized through hydrolysis and oxidation pathways. For instance, in mammals, the ester bond in this compound is hydrolyzed, leading to the formation of less toxic metabolites. The pharmacokinetics reveal that this compound is eliminated primarily through urine and feces, indicating a relatively rapid clearance from the body compared to other pyrethroids .

Toxicological Findings

The toxicity of this compound has been evaluated in various animal models. The oral LD50 (lethal dose for 50% of the population) for this compound has been reported as follows:

| Species | LD50 (mg/kg) |

|---|---|

| Mouse | 690 |

| Rat | >5000 |

| Rabbit | 225 |

These values suggest that this compound has a relatively low acute toxicity in rats but poses a higher risk in rabbits . Chronic exposure studies have shown that high doses can lead to neurotoxic effects, including tremors and reduced body weight, particularly at levels exceeding 1500 mg/kg .

Environmental Impact

This compound's environmental persistence and toxicity to aquatic organisms are critical concerns. Research indicates that it exhibits moderate toxicity to fish and invertebrates, with varying effects based on temperature and exposure duration. For example, the toxicity of this compound to bluegill sunfish increases significantly at higher temperatures .

Case Studies

- Aquatic Toxicity Assessment : A study assessing the impact of this compound on aquatic ecosystems found that concentrations as low as 0.1 µg/L could adversely affect fish populations, particularly during reproductive phases. This highlights the need for careful management of this compound use near water bodies .

- Field Trials : In agricultural settings, field trials have demonstrated that this compound effectively controls pest populations while posing minimal risk to beneficial insects when applied according to recommended guidelines. However, monitoring for non-target effects remains essential .

Summary of Biological Activity

This compound exhibits significant insecticidal properties with a relatively low risk profile for mammals at standard application rates. However, its environmental persistence raises concerns about aquatic toxicity and potential bioaccumulation. Further research is necessary to fully understand its long-term ecological impacts and optimize its use in pest management strategies.

Propriétés

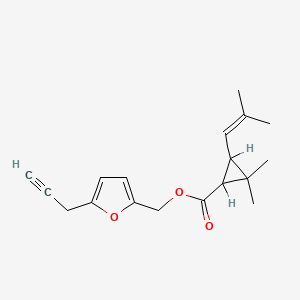

IUPAC Name |

(5-prop-2-ynylfuran-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-6-7-13-8-9-14(21-13)11-20-17(19)16-15(10-12(2)3)18(16,4)5/h1,8-10,15-16H,7,11H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYXMFXBRJFYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058028 | |

| Record name | Furamethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23031-38-1 | |

| Record name | Furamethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furamethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furamethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.